4-Ethyl-m-xylene
Description
The exact mass of the compound 1-Ethyl-2,4-dimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74184. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBJMDZWKVOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061246 | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
874-41-9 | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2,4-dimethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Isomeric Context Within C8 Aromatics
IUPAC and Common Synonyms for 4-Ethyl-m-xylene
The compound with the Chemical Abstracts Service (CAS) registry number 874-41-9 is formally known by its IUPAC name, 1-ethyl-2,4-dimethylbenzene . nih.govstenutz.eu This systematic name precisely describes the arrangement of the ethyl and two methyl substituent groups on the benzene (B151609) ring.
However, in common industrial and laboratory usage, it is frequently referred to as This compound . nih.govstenutz.euspectrabase.com This name is derived from its relationship to meta-xylene (1,3-dimethylbenzene), where an ethyl group is positioned at the fourth carbon of the ring relative to the methyl groups. A variety of other synonyms are also used to identify this compound, reflecting different naming conventions. These include:
2,4-Dimethylethylbenzene tcichemicals.comtcichemicals.comcymitquimica.com
1,3-Dimethyl-4-ethylbenzene nih.govcymitquimica.comfishersci.ca
Benzene, 1-ethyl-2,4-dimethyl- nih.govspectrabase.com
The following table summarizes the key identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 1-ethyl-2,4-dimethylbenzene nih.govstenutz.eu |
| Common Name | This compound nih.govstenutz.euspectrabase.com |
| CAS Number | 874-41-9 tcichemicals.comtcichemicals.comfishersci.caavantorsciences.comaablocks.comchemicalbook.com |
| Molecular Formula | C10H14 tcichemicals.comfishersci.caavantorsciences.comaablocks.comchemicalbook.comuni.lu |
| Synonyms | 2,4-Dimethylethylbenzene, 1,3-Dimethyl-4-ethylbenzene, Benzene, 1-ethyl-2,4-dimethyl- nih.govstenutz.euspectrabase.comtcichemicals.comtcichemicals.comcymitquimica.comfishersci.ca |
Relationship to Xylene Isomers (o-, m-, p-Xylene) and Ethylbenzene (B125841)
The C8 aromatic hydrocarbons are a group of isomers with the chemical formula C8H10, which includes the three isomers of xylene and ethylbenzene. researchgate.netwikipedia.orgscialert.net this compound, with its C10H14 formula, is a derivative of this group, specifically of m-xylene (B151644). tcichemicals.comfishersci.caavantorsciences.comaablocks.comchemicalbook.comuni.lu
The fundamental structure of the xylene isomers is a benzene ring with two methyl groups attached. The relative positions of these methyl groups define the specific isomer:
o-xylene (B151617) (ortho-xylene): The methyl groups are on adjacent carbon atoms (1,2-dimethylbenzene).
m-xylene (meta-xylene): The methyl groups are separated by one carbon atom (1,3-dimethylbenzene). ebi.ac.uk
p-xylene (B151628) (para-xylene): The methyl groups are on opposite sides of the benzene ring (1,4-dimethylbenzene).
Ethylbenzene is also a C8 aromatic isomer, but it has one ethyl group attached to the benzene ring instead of two methyl groups. researchgate.net
This compound is structurally derived from m-xylene. It retains the two methyl groups in the 1 and 3 positions, with an additional ethyl group substituted at the 4-position on the benzene ring. This specific arrangement of one ethyl and two methyl groups distinguishes it from other ethylxylene isomers, such as 4-ethyl-o-xylene and 2-ethyl-p-xylene. csic.es The positioning of these alkyl substituents on the aromatic ring is crucial as it influences the chemical and physical properties of the molecule. lumenlearning.comlibretexts.orgresearchgate.net
In a research setting, the purity of this compound is a critical factor. Commercially available materials often specify a purity level, which is commonly determined by gas chromatography (GC). tcichemicals.comtcichemicals.comavantorsciences.com For instance, a research-grade sample might be specified as >95.0% pure. tcichemicals.comtcichemicals.comavantorsciences.com
The presence of other C8 and C10 aromatic isomers can significantly impact the results of scientific investigations. For example, in studies of reaction kinetics or catalytic processes, even small amounts of isomeric impurities can lead to the formation of undesired byproducts or affect reaction rates. oup.comoup.com The separation of these closely related isomers can be challenging due to their similar boiling points and structures. jiangnan.edu.cnresearchgate.netnih.gov Therefore, analytical techniques such as gas chromatography are essential for verifying the isomeric purity of research materials and ensuring the reliability of experimental data. astm.orgosha.govglsciences.comglsciences.com Spectroscopic methods like NMR can also be employed to confirm the specific substitution pattern of the aromatic ring and thus identify the correct isomer. chemicalbook.comresearchgate.net
Synthesis and Reaction Pathways
Catalytic Synthesis Routes and Mechanisms
The synthesis of 4-ethyl-m-xylene is predominantly achieved through catalytic processes that involve the manipulation of aromatic rings. These routes are primarily centered around alkylation and isomerization reactions, where the selection of catalysts and reaction conditions plays a pivotal role in determining the product distribution.
Alkylation Processes Yielding this compound
The direct synthesis of this compound can be accomplished via the alkylation of m-xylene (B151644). The Friedel-Crafts alkylation reaction serves as a fundamental method for this transformation, introducing an ethyl group to the m-xylene ring. youtube.comyoutube.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride or ferric chloride. youtube.com The reaction mechanism commences with the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring of m-xylene. Due to the directing effects of the two methyl groups on the m-xylene molecule, the incoming ethyl group can add at several positions, with the 4-position being one of the possible outcomes.
The choice of alkylating agent and catalyst system is crucial for optimizing the yield of this compound. For instance, the alkylation of benzene (B151609) with ethanol (B145695) over shape-selective zeolite catalysts like modified HZSM-5 can produce a range of ethylated and xylene compounds, highlighting the complexity of the product mixture that can arise from such reactions. tandfonline.com In these processes, the formation of this compound is often a constituent of a broader slate of C10 aromatics.
Table 1: Alkylation Reactions for this compound Synthesis
| Reaction Type | Reactants | Catalyst | Key Products |
|---|---|---|---|
| Friedel-Crafts Alkylation | m-Xylene, Ethylating Agent (e.g., Chloroethane) | Lewis Acid (e.g., AlCl₃, FeCl₃) | This compound, Other Isomers |
| Zeolite-Catalyzed Alkylation | m-Xylene, Ethanol | Modified HZSM-5 | Ethylxylenes, Diethylbenzenes |
Isomerization Reactions of C8 Aromatics
The industrial production of xylene isomers is heavily reliant on the isomerization of mixed C8 aromatic streams. These streams typically contain ethylbenzene (B125841), o-xylene (B151617), m-xylene, and p-xylene (B151628). wikipedia.org The primary goal of C8 aromatic isomerization is often to maximize the production of p-xylene, a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). ifpenergiesnouvelles.fr During these complex isomerization processes, side reactions such as transalkylation and disproportionation occur, leading to the formation of various other aromatic compounds, including this compound. ifpenergiesnouvelles.frcsic.es
The conversion of ethylbenzene into xylenes (B1142099) is a critical reaction in C8 aromatic processing units. ifpenergiesnouvelles.fr This isomerization is typically carried out over bifunctional catalysts, which possess both an acidic function and a metal function (often platinum or another noble metal). ifpenergiesnouvelles.frresearchgate.net The mechanism involves the hydrogenation of ethylbenzene to ethylcyclohexene on the metal sites, followed by skeletal isomerization of the ring on the acid sites, and subsequent dehydrogenation back to an aromatic ring, yielding xylene isomers. researchgate.net However, side reactions such as the transalkylation of ethylbenzene with xylenes can also occur, leading to the formation of ethyl-xylenes, including this compound. google.com The choice of catalyst, such as Pt/ZSM-5, has been shown to be effective for the simultaneous isomerization of ethylbenzene and m-xylene.
The isomerization of m-xylene to the more valuable p-xylene and o-xylene is a central reaction in C8 aromatic processing. wikipedia.org This reaction is catalyzed by acidic materials, most notably zeolites. acs.org The mechanism of xylene isomerization over zeolites can proceed through different pathways. One proposed mechanism involves a bimolecular pathway where diphenylmethane-type species act as reaction intermediates within the zeolite pores. acs.org The isomerization process is an equilibrium-driven reaction, and alongside the desired interconversion of xylene isomers, disproportionation reactions can occur, yielding toluene (B28343) and trimethylbenzenes. The transalkylation between ethylbenzene and xylenes during this process is a direct route to the formation of this compound. csic.es
Zeolite catalysts are paramount in modern C8 aromatic isomerization and transalkylation processes due to their unique properties, including strong acidity, high surface area, and shape-selective nature. ifpenergiesnouvelles.frresearchgate.net Zeolites such as ZSM-5, mordenite, and EU-1 are widely studied and utilized for these applications. ifpenergiesnouvelles.frresearchgate.netresearchgate.net The acidic sites within the zeolite framework facilitate the carbocation chemistry required for both isomerization and transalkylation reactions. csic.es For instance, transalkylation is understood to occur via a deethylation-ethylation mechanism, where an ethyl group is cleaved from one aromatic ring and subsequently added to another, a process mediated by the Brønsted acid sites of the zeolite. csic.es
Table 2: Common Zeolite Catalysts in C8 Aromatic Processing
| Zeolite Type | Key Characteristics | Application in C8 Aromatics |
|---|---|---|
| ZSM-5 | Medium-pore, 3D channel system | Xylene isomerization, Ethylbenzene conversion |
| Mordenite | Large-pore, 1D channel system | Xylene isomerization, Transalkylation |
| EU-1 | One-dimensional, 10-ring channel with side pockets | Xylene isomerization |
The pore structure and morphology of zeolite catalysts are critical determinants of their selectivity in C8 aromatic conversions. researchgate.netsci-hub.se The concept of shape selectivity, where the size and geometry of the zeolite pores influence which molecules can enter, react, and exit, is fundamental.
For instance, the medium-pore structure of ZSM-5 is known to favor the formation of p-xylene due to its smaller kinetic diameter compared to o- and m-xylene. sci-hub.semdpi.com The morphology of the zeolite crystals, such as the length of specific crystal axes, can also impact selectivity. Studies have shown that ZSM-5 zeolites with a longer b-axis can exhibit higher selectivity towards p-xylene in m-xylene isomerization. sci-hub.se Similarly, the presence of mesoporosity within the zeolite structure can enhance the conversion of m-xylene. sci-hub.se
Role of Zeolite Catalysts in Isomerization and Transalkylation
Acid Site Activity and Catalyst Design
The synthesis of xylene isomers is heavily reliant on the use of solid acid catalysts, particularly zeolites. The activity and selectivity of these catalysts are intrinsically linked to the nature and distribution of their acid sites. Strong Brønsted acid sites are generally considered the active centers for the conversion of alkylaromatic compounds. csic.eswits.ac.za
The design of the catalyst plays a crucial role in directing the reaction towards the desired products. For instance, in the context of xylene isomerization, the acid sites located on the external surface of ZSM-5 zeolites have been shown to be dominant in the process. csic.es The strength of these acid sites is a critical factor; very strong acid sites can lead to the rapid transformation of bulky intermediate compounds into coke, which deactivates the catalyst. researchgate.net Conversely, catalysts with weaker acid sites, particularly those located in large cages or non-interconnected channels, tend to favor intermolecular reaction mechanisms. researchgate.net
The choice of zeolite structure is also paramount. Zeolites with larger pores, such as FAU and MOR, can accommodate the formation of bulky intermediates, which influences the reaction pathway. csic.es In contrast, medium-pore zeolites like ZSM-5 impose steric constraints that hinder the formation of these large intermediates. csic.esresearchgate.net Therefore, catalyst design involves a delicate balance of acid site strength, density, and the steric environment of the zeolite framework to optimize the production of specific xylene isomers.
Transalkylation Reactions Involving Ethyl and Methyl Groups
Transalkylation is a key process in the petrochemical industry for converting overproduced aromatic compounds like toluene into more valuable products such as benzene and xylenes. wikipedia.orgtaylorandfrancis.com This reaction involves the transfer of alkyl groups, primarily methyl and ethyl groups, between aromatic rings. wikipedia.org
The relative rates of these transfer reactions are significant. Ethyl group transfer is reported to be approximately six to ten times faster than methyl group transfer. csic.es This difference is attributed to the lower stability of the methyl carbonium ion compared to the ethyl carbonium ion, making the methyl group more difficult to cleave from the aromatic ring. csic.es
Dealkylation-Ethylation Mechanisms
One of the primary mechanisms governing transalkylation reactions is the dealkylation-ethylation (or dealkylation-alkylation) pathway. csic.escsic.es In this process, an alkyl group is cleaved from an aromatic ring by an acid site on the catalyst, forming a carbocation. csic.es This carbocation subsequently adds to another aromatic ring, completing the transfer. csic.es
This mechanism is particularly prevalent in medium-pore zeolites like ZSM-5, where steric hindrance prevents the formation of larger, bulkier intermediates. csic.eswits.ac.za For example, the disproportionation of ethylbenzene over ZSM-5 is known to proceed through a dealkylation-ethylation mechanism. csic.es The activation energies for ethylbenzene disproportionation and ethylbenzene-toluene transalkylation, both proceeding via this mechanism, have been determined to be 66 and 57 kJ/mol, respectively. csic.es
Role of Bulky Intermediates (e.g., Diphenylethane, C16 Alkylbiphenylalkane)
An alternative mechanism for transalkylation involves the formation of bulky diaryl intermediates, such as diphenylethane and C16 alkylbiphenylalkane. csic.esresearchgate.net In this pathway, two aromatic rings are bridged by an alkyl group, and subsequent cleavage of this intermediate results in the transfer of the alkyl group. csic.es
This mechanism is favored in large-pore zeolites like Y and Mordenite, which can accommodate the formation of these sterically demanding intermediates. csic.escsic.es The formation of such intermediates is less likely in medium-pore zeolites due to spatial constraints within the pores. csic.esresearchgate.net For instance, while toluene disproportionation on ZSM-5 may involve diphenylmethane (B89790) intermediates, ethylbenzene disproportionation on the same catalyst proceeds via the dealkylation-ethylation route, highlighting the influence of the reactant molecule's size. csic.es The presence of cavities in some medium-pore zeolites can facilitate the formation of these bulkier intermediates, but this can also lead to their entrapment and subsequent deactivation of the catalyst. csic.es
Impact of Hydrogenation Catalysts on Dealkylation
The dealkylation of alkylaromatic hydrocarbons, a process that can occur alongside transalkylation, can be significantly influenced by the presence of hydrogenation catalysts. In some processes, a mild hydrogenation catalyst is added to hydrogenate ethylene (B1197577) to ethane, which is a stable intermediate in the dealkylation of ethylbenzene. researchgate.net This prevents the ethylene from participating in unwanted side reactions.
Supported nickel catalysts have shown activity in the hydrodealkylation of ethylbenzene, though at high temperatures, this can lead to undesired benzene ring opening. mdpi.com Bimetallic catalysts, containing metals from groups VIII (like Ni) and VI (like Mo), are also used for hydroprocessing and can perform effective dealkylation under high hydrogen pressure. mdpi.com The addition of a hydrogenation function to a catalyst, such as platinum (Pt) on ZSM-5, can, however, sometimes lead to undesired side reactions like the conversion of methanol (B129727) (if present) to methane (B114726) and other light hydrocarbons. researchgate.net The primary role of the hydrogenation component is often to improve catalyst stability by reducing coke formation. researchgate.netgoogle.com
Oxidative Degradation and Reaction Products
The oxidative degradation of xylenes is an important area of study, particularly concerning their environmental fate and potential for transformation into other chemical species.
Ozonation of m-Xylene and Related Compounds
The reaction of m-xylene with ozone is a key process in its atmospheric degradation. In solvent-free conditions, the ozone-initiated oxidation of m-xylene is a slow process. researchgate.netukzn.ac.za However, the presence of solvents like acetic acid or ethyl acetate (B1210297) can significantly enhance the conversion rate of m-xylene. researchgate.netukzn.ac.za
The major products identified from the ozonation of m-xylene include formic acid, acetic acid, 3-methylbenzyl alcohol, 3-methylbenzaldehyde, and 3-methylbenzoic acid. researchgate.netukzn.ac.za In a catalytic system using Mn(II) in an acetic acid/sulfuric acid medium, the selective oxidation of m-xylene by ozone can yield 3-toluic acid with high selectivity. dntb.gov.uaresearchgate.net At later stages of this reaction, further oxidation can lead to the formation of 3-carboxybenzaldehyde, 3-carboxybenzyl alcohol, and isophthalic acid. dntb.gov.uaresearchgate.net The main initial reaction pathway, however, involves the destruction of the aromatic ring. dntb.gov.uaresearchgate.net
The table below summarizes the major products formed during the ozonation of m-xylene under different conditions.
| Condition | Major Products | Reference |
| Solvent-free | Formic acid, Acetic acid, 3-Methylbenzyl alcohol, 3-Methylbenzaldehyde, 3-Methylbenzoic acid | researchgate.netukzn.ac.za |
| In Acetic Acid/Ethyl Acetate | (Enhanced conversion) | researchgate.netukzn.ac.za |
| Catalytic (Mn(II)/CH₃COOH/H₂SO₄) | 3-Toluic acid, 3-Toluyl alcohol, 3-Toluyl aldehyde | dntb.gov.uaresearchgate.netresearchhub.com |
| Deeper Catalytic Oxidation | 3-Carboxybenzaldehyde, 3-Carboxybenzyl alcohol, Isophthalic acid | dntb.gov.uaresearchgate.net |
Influence of Solvents and Activated Charcoal
The synthesis of this compound is notably achieved through the transalkylation of C8 aromatics, such as the reaction between ethylbenzene and xylene isomers. googleapis.comcsic.es Transalkylation is a chemical reaction that involves the transfer of an alkyl group from one organic compound to another and is a cornerstone of the petrochemical industry for managing the production and demand for specific aromatic compounds like benzene, toluene, and xylenes. taylorandfrancis.comwikipedia.org Zeolite catalysts are frequently employed to facilitate these reactions. wikipedia.org
In one studied process over a Beta zeolite catalyst, the reaction of ethylbenzene with xylene isomers yielded several ethyl-xylene products, including this compound. csic.es This indicates that transalkylation is a key synthesis pathway.
The role of solvents and activated charcoal is more pronounced in related purification and degradation processes rather than direct synthesis.
Solvents: In industrial applications, transalkylation reactions can be carried out in the liquid phase, where the solvent can influence reaction rates and selectivity.
Activated Charcoal: This material is not typically a direct reactant or catalyst for synthesis but is widely used for the adsorption and removal of aromatic compounds, including xylenes and ethylbenzene, from gas or liquid streams. In the context of reaction pathways, it can be used as a catalyst support for degradation reactions like ozonation.
Table 1: Example of this compound Formation via Transalkylation This table outlines the reactants and key products in the transalkylation side reactions involving ethylbenzene and xylene isomers.
| Reactants | Main Reaction Type | Key Products Including |
| Ethylbenzene + Xylene Isomers | Transalkylation | Ethyl-xylene (EX) isomers (e.g., this compound) |
| Ethylbenzene + Toluene | Transalkylation | Ethyl-toluene (ET) |
| Xylene + Xylene | Disproportionation | Trimethylbenzene (TMB) |
| Ethylbenzene + Ethylbenzene | Disproportionation | Diethylbenzene (DEB) |
| Data sourced from studies on side reactions over Beta zeolite catalysts. csic.es |
Identification of Ozonation Byproducts (e.g., Formic Acid, Acetic Acid, Methylbenzaldehydes)
Specific studies detailing the full range of ozonation byproducts for this compound are scarce. However, research on the photochemical oxidation of its isomers, such as o-xylene, m-xylene, and p-xylene, provides strong indications of the likely products. The oxidation of alkylbenzenes by ozone can lead to the formation of secondary organic aerosols (SOAs) and various smaller, oxygenated compounds. copernicus.org
The reaction can proceed via ozone attack on the aromatic ring, leading to ring-opening products, or on the alkyl side chains. For xylene isomers, it is known that the position of the methyl groups influences the reaction pathways and product yields. copernicus.org Given the structure of this compound (an ethyl group and two methyl groups on a benzene ring), the expected ozonation byproducts would result from the cleavage of the aromatic ring and the oxidation of the alkyl substituents.
Expected Ozonation Byproducts:
Low Molecular Weight Carboxylic Acids: Formic acid and acetic acid are common byproducts from the ozonolysis of many volatile organic compounds.
Aldehydes and Ketones: The oxidation process is expected to generate various carbonyl compounds. Based on the parent structure, byproducts would likely include methylbenzaldehydes and other multifunctional compounds. Studies on xylene isomers confirm the formation of dicarbonyl intermediates. copernicus.org
Table 2: Likely Ozonation Byproducts of this compound This table lists the probable byproducts based on the known oxidation mechanisms of related alkylbenzenes.
| Product Class | Specific Examples |
| Carboxylic Acids | Formic Acid, Acetic Acid |
| Aldehydes | Methylbenzaldehydes, Glyoxal |
| Ketones | Acetone |
| Ring-Opening Products | Various dicarbonyls and multifunctional compounds |
| Product list is inferred from studies on related xylene isomers. copernicus.org |
Thermal Decomposition Studies
Kinetics and Mechanisms of Thermal Decomposition in Solution
There is no specific data available in the reviewed scientific literature concerning the experimental kinetics or established mechanisms for the thermal decomposition of this compound in solution. Safety data sheets for the compound also note that information on hazardous decomposition products is unavailable. chemicalbook.in
In general, the thermal decomposition of alkylbenzenes at high temperatures proceeds through radical mechanisms. For this compound, decomposition would likely be initiated by the homolytic cleavage of C-C or C-H bonds. The weakest C-C bond is typically the one between the aromatic ring and the ethyl group or within the ethyl group itself. Potential initial steps would involve the formation of various radical species, which would then propagate through a series of complex reactions. Studies on other nitroaromatic compounds show that initiation reaction mechanisms are highly dependent on temperature and conditions. dtic.mil
Environmental Fate and Biogeochemical Cycling
Environmental Distribution and Occurrence in Various Compartments
Xylene isomers are distributed throughout the environment, having been detected in air, water, soil, and sediment. epa.gov Due to their volatility, xylenes (B1142099) released to the environment are found predominantly in the air; one calculation estimated the distribution to be 99.1% in air, 0.7% in water, and 0.1% in soil. who.int Releases primarily stem from industrial fugitive emissions, vehicle exhaust, and volatilization from their use as solvents. epa.gov
The concentration of xylene isomers varies widely depending on the proximity to emission sources.
Air: In urban and industrial areas, atmospheric concentrations are significantly higher than in rural settings. ca.gov Ambient air concentrations of mixed xylenes in U.S. urban areas have been reported to range from 0.003 to 0.38 milligrams per cubic meter (mg/m³). epa.gov Global urban atmospheric levels have been found to range from 3 to 390 µg/m³. who.int In Canada, reported xylene concentrations have ranged from as low as 0.3 µg/m³ in rural areas to as high as 22,000 µg/m³ above landfill sites. ccme.ca Indoor air can also contain xylenes, with one study reporting concentrations of m- and p-xylene (B151628) from 0.010 to 0.047 mg/m³ in homes. epa.gov
Water: Xylenes are found in surface water, drinking water, and rainwater. epa.gov Background concentrations in surface and drinking water have been reported in the range of 2 to 8 micrograms per liter (µg/L). ca.gov A survey of Canadian water sources found xylene concentrations between 0.32 and 1.72 µg/L. ccme.ca In specific locations, such as Florida Bay, surface water contained 2–8 µg/L, while the Rhine River in the Netherlands had an average concentration of 0.3 µg/L. who.int
Soil: Data on xylene concentrations in soil are less common. ccme.ca Any significant accumulation in soil is typically the result of spills or leaks from fuel storage tanks. ca.gov When released to soil, xylenes are expected to volatilize rapidly into the atmosphere. nih.gov
Table 1: Reported Concentrations of Xylene Isomers in Environmental Compartments
| Compartment | Location Type | Concentration Range | References |
| Air | U.S. Urban Areas | 0.003 - 0.38 mg/m³ | epa.gov |
| Global Urban Areas | 3 - 390 µg/m³ | who.int | |
| Canadian Rural | 0.3 µg/m³ | ccme.ca | |
| Canadian Landfill Sites | up to 22,000 µg/m³ | ccme.ca | |
| Water | Surface/Drinking Water | 2 - 8 µg/L | ca.gov |
| Canadian Surface Water | 0.32 - 1.72 µg/L | ccme.ca | |
| Contaminated Groundwater | 0.3 - 5.4 mg/L | who.int | |
| Highly Contaminated Groundwater | up to 19.35 mg/L | nih.govnih.gov | |
| Landfill Leachate | 10 - 4,400 µg/L | nih.gov |
Xylene isomers, including m-xylene (B151644), are common contaminants at hazardous waste sites and in groundwater, largely due to their presence in petroleum products like gasoline. epa.govalabama.gov Leaking underground storage tanks (USTs), solvent spills, and landfill leachate are primary sources of contamination. nih.govalabama.gov
Air, Water, and Soil Concentrations
Biodegradation Pathways and Mechanisms
The microbial breakdown of aromatic hydrocarbons is a critical process for their removal from the environment. While xylenes can be degraded under both anaerobic and aerobic conditions, aerobic pathways are generally much faster. nih.gov
Aerobic biodegradation of BTEX compounds has been extensively studied. The process is initiated by two main types of enzyme systems: monooxygenases and dioxygenases. nih.gov
Monooxygenases attack the alkyl (methyl or ethyl) groups on the aromatic ring. For m-xylene, a xylene monooxygenase can oxidize a methyl group. nih.govjst.go.jp
Dioxygenases directly attack the aromatic ring, incorporating two oxygen atoms to form intermediates. nih.gov
For m-xylene, these initial enzymatic attacks lead to the formation of intermediates like 3-methylcatechol. jst.go.jp These intermediate compounds are then funneled into a "lower" pathway where the aromatic ring is cleaved, either through ortho- or meta-cleavage, leading to further breakdown and eventual mineralization to carbon dioxide and water. nih.gov
The rate of aerobic biodegradation of xylene isomers can vary based on environmental conditions and the specific microbial populations present. Oxygen availability is often the primary limiting factor for degradation in subsurface environments. nih.gov
Studies with microbial communities enriched from contaminated sites have demonstrated efficient degradation. In one such study, an enriched microbial community degraded an initial 5 mg/L concentration of m-xylene within 24 hours. nih.gov Comparatively, p-xylene was degraded in under 48 hours, and o-xylene (B151617) required 48 hours for complete removal by their respective enrichment cultures. nih.gov Other research has shown that ethylbenzene (B125841) and m-xylene are degraded at intermediate rates compared to the rapid degradation of toluene (B28343) and p-xylene. core.ac.uk A study using an isolated Pseudomonas sp. strain reported 70% degradation of an initial xylene concentration within 48 hours. core.ac.uk
Table 2: Aerobic Biodegradation Rates of Xylene Isomers by Enriched Microbial Cultures
| Xylene Isomer | Initial Concentration | Time for Degradation | Microbial Source | Reference |
| m-Xylene | 5 mg/L | 24 hours | Enriched groundwater community | nih.gov |
| p-Xylene | 5 mg/L | < 48 hours | Enriched groundwater community | nih.gov |
| o-Xylene | 5 mg/L | 48 hours | Enriched groundwater community | nih.gov |
| Xylene (mixed) | 0.5% (v/v) | 70% degradation in 48 hours | Pseudomonas sp. Bb5 | core.ac.uk |
Aerobic Biodegradation of Xylene Isomers and Related Compounds
Microbial Consortia and Adaptation
A wide variety of bacteria are capable of degrading xylene isomers, and degradation is often carried out by a consortium of different microbial species. The composition of these consortia can adapt based on the specific contaminants present. For example, in enrichment cultures from a BTEX-contaminated site, Pseudomonas and Acidovorax were the dominant genera in consortia that degraded m-xylene and p-xylene, whereas Rhodococcus was the key player in the o-xylene-degrading community. nih.gov This demonstrates that distinct bacterial groups may be specialized for degrading different isomers.
Other key genera known for their ability to degrade xylenes include Alcaligenes, Pandoraea, Acidocella, Bacillus, Enterobacter, and Raoultella. nih.govjetir.orgresearchgate.netgoettingen-research-online.de The genetic basis for this degradation capability is often found on plasmids, such as the TOL plasmid in some Pseudomonas putida strains, which carries the genes for the xylene degradation pathway. scielo.br
Microbial consortia can be more effective than single pure cultures. In some cases, a mixture of bacterial strains can achieve complete degradation of a compound that individual strains cannot metabolize alone. jetir.org However, the presence of multiple BTEX compounds can also lead to complex interactions, such as competitive inhibition, where the presence of one compound slows the degradation rate of another. scielo.briwaponline.com For instance, ethylbenzene has been shown to inhibit the degradation of other BTEX compounds in mixtures. berkeley.edu
Table 3: Common Bacterial Genera Involved in Aerobic Xylene Biodegradation
| Bacterial Genus | Reference |
| Pseudomonas | nih.govresearchgate.net |
| Rhodococcus | nih.govresearchgate.net |
| Acidovorax | nih.gov |
| Alcaligenes | researchgate.net |
| Pandoraea | researchgate.net |
| Acidocella | goettingen-research-online.de |
| Bacillus | jetir.org |
| Enterobacter | jetir.org |
| Raoultella | jetir.org |
Anaerobic Biodegradation Mechanisms
Under conditions where oxygen is absent or limited, anaerobic biodegradation becomes the primary pathway for the breakdown of 4-ethyl-m-xylene. This process involves different metabolic strategies and electron acceptors.
In the absence of oxygen, various other compounds can serve as terminal electron acceptors for microbial respiration. Nitrate (B79036) is a significant electron acceptor in the anaerobic degradation of xylene isomers. ccme.ca Several studies have demonstrated the degradation of m-xylene under nitrate-reducing conditions. nih.govoup.comepa.gov For example, the denitrifying bacterium Azoarcus sp. strain T is capable of mineralizing m-xylene using nitrate as the sole electron acceptor. nih.gov Similarly, Dechloromonas strain RCB has been shown to degrade all three xylene isomers, including m-xylene, with nitrate as the electron acceptor. nih.govasm.org The bacterium Pseudomonas chlororaphis DJ-4 has also been identified as capable of biodegrading xylene isomers under nitrate-reducing conditions. researchgate.net
The initial step in the anaerobic degradation of m-xylene often involves the addition of the methyl group to fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS) or a similar enzyme. oup.com This leads to the formation of (3-methylbenzyl)succinate, which is further metabolized through a series of reactions. nih.gov
There is a general consensus that the biodegradation of xylene isomers is significantly faster under aerobic conditions compared to anaerobic conditions. researchgate.netepa.gov The presence of oxygen allows for more energetically favorable metabolic pathways, leading to quicker breakdown of the compound.
The following table provides a comparative overview of degradation rate constants for m-xylene under different redox conditions.
| Redox Condition | Median Rate Constant (day⁻¹) | Reference |
| Aerobic | 0.183 | loureirotreatability.com |
| Nitrate-Reducing | 0.016 | loureirotreatability.com |
| Sulfate-Reducing | 0.056 | loureirotreatability.com |
| Methanogenic | Not specified |
This table is a simplified representation and actual rates can vary significantly based on site-specific conditions.
Role of Terminal Electron Acceptors (e.g., Nitrate)
Bioaugmentation Strategies for Enhanced Degradation
Bioaugmentation, the process of introducing specific microorganisms to a contaminated site to enhance the degradation of pollutants, is a promising strategy for the remediation of environments contaminated with this compound. This approach can be particularly useful when the indigenous microbial population lacks the necessary degradative capabilities or is present in insufficient numbers. asm.orgnih.gov
The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the target environment. Studies have shown that bioaugmentation with specialized consortia can significantly enhance the anaerobic degradation of BTEX compounds. nih.gov For example, the inoculation of aquifer columns with a toluene- and o-xylene-enriched methanogenic consortium led to the rapid degradation of these compounds. nih.gov Similarly, bioaugmentation has been shown to be effective in enhancing benzene (B151609) degradation under sulfate-reducing conditions. nih.gov The selection of appropriate microbial strains with high degradation efficiency for the specific contaminants is crucial for the success of bioaugmentation. researchgate.net
Biofiltration Applications for Xylene Removal from Air
Biofiltration is a pollution control technology that utilizes microorganisms immobilized on a filter material to remove pollutants from the air. This technology has been effectively applied for the removal of xylene vapors from contaminated air streams. scilit.comresearchgate.net In a biofilter, the contaminated air is passed through a bed of material such as compost, peat, or a synthetic medium, where microorganisms degrade the pollutants. scilit.comnih.gov
Several factors influence the performance of a biofilter, including the type of filter material, microbial population, moisture content, temperature, pH, and the concentration and flow rate of the pollutant. scilit.comresearchgate.net Studies have identified various fungal and bacterial species capable of degrading xylene in biofilters, including species of Aspergillus, Penicillium, and Pseudomonas. scilit.comresearchtrend.net The removal efficiency of biofilters can be very high, often exceeding 90% under optimal operating conditions. nih.gov
The following table summarizes the performance of different biofilter systems for xylene removal.
| Filter Material | Microorganism(s) | Inlet Concentration (g/m³) | Removal Efficiency (%) | Elimination Capacity (g/m³/h) | Reference |
| Coconut husk, manure compost, wastewater sludge | Aspergillus flavus, Aspergillus terreus, Penicillium glabrum | 0.01 - 6.3 | Not specified | 88 - 115 | scilit.com |
| Expanded clay | Mixed culture | 0.3 - 1.5 | 78 - 100 | Up to 105 | mdpi.com |
| Mature pig compost, forest soil, polyethylene (B3416737) packing | Mixed culture | 0.1 - 3.3 | 47 - 100 | Up to 80 | nih.gov |
| Press mud | Activated sludge | 0.2 - 1.2 | Varies with flow rate | Up to 70 | researchgate.net |
| Corn-cob | Pseudomonas fluorescens | Up to 6.39 | Up to 76 | Up to 298.84 | researchtrend.net |
| Date palm tree bark | Mixed microbial consortia | Not specified | Varies | Up to 57.08 | ncsu.edu |
This table provides a summary of findings from various studies and performance can vary based on specific experimental setups.
Photodegradation and Atmospheric Chemistry
In the atmosphere, this compound is subject to photodegradation, a process initiated by sunlight. The primary atmospheric removal mechanism for xylene isomers is their reaction with hydroxyl radicals (•OH) in the troposphere. This reaction leads to the formation of various intermediate products and ultimately contributes to the formation of photochemical smog.
The photocatalytic oxidation of xylene isomers has been studied using catalysts such as titanium dioxide (TiO₂). researchgate.netkiche.or.kr Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals that can break down the aromatic ring of xylene, leading to its mineralization into carbon dioxide and water. researchgate.nethnu.edu.cn The efficiency of this process can be influenced by factors such as the type of catalyst, the concentration of the pollutant, and the presence of water vapor. researchgate.net Intermediates identified during the photodegradation of xylene include various aldehydes and organic acids. kiche.or.krjst.go.jp
Toxicological Research and Health Impact Assessment
In Vitro and In Vivo Toxicity Studies
Toxicological data for xylenes (B1142099) are derived from a range of studies, including controlled human volunteer exposures, occupational health surveillance, and extensive animal testing. nepc.gov.au The primary routes of exposure studied are inhalation and oral, with dermal exposure also considered. oecd.org The toxicity of the different xylene isomers (ortho-, meta-, and para-) is generally considered to be qualitatively similar. oecd.org
Exposure to xylenes can lead to a variety of health effects, with the severity and nature of the symptoms depending on the concentration and duration of exposure. nih.gov
Acute Exposure: Short-term inhalation exposure to mixed xylenes in humans can cause irritation of the eyes, nose, and throat. epa.gov Other reported effects include gastrointestinal issues, and neurological symptoms such as headache, dizziness, and impaired coordination. nih.govepa.gov At very high concentrations (e.g., an estimated 10,000 ppm), acute exposure can lead to severe central nervous system (CNS) depression, respiratory failure, and even death. cdc.gov Animal studies corroborate these findings, showing that acute exposure can produce incoordination, narcosis, and respiratory paralysis at concentrations around 1,300–2,000 ppm. nih.gov The 4-hour lethal concentration (LC50) for mixed xylene in rats is reported to be between 6,350 ppm and 6,700 ppm. nih.gov
Chronic Exposure: Long-term or repeated exposure to xylenes primarily affects the central nervous system. epa.gov Workers chronically exposed to mixed xylene vapors have reported symptoms like headache, fatigue, dizziness, tremors, and incoordination. epa.gov Respiratory effects, such as labored breathing and impaired pulmonary function, have also been associated with chronic occupational exposure. epa.govnih.gov Studies in animals exposed for intermediate or chronic durations have shown effects on motor activity and performance. nih.gov For instance, rats exposed to 100 ppm of m-xylene (B151644) for 6 months showed decreased rotarod performance. nih.gov
Interactive Data Table: Summary of Acute and Chronic Xylene Exposure Effects
| Exposure Type | Route | Organism | Effects Observed | Citation |
|---|---|---|---|---|
| Acute | Inhalation | Human | Irritation (eyes, nose, throat), headache, dizziness, nausea, impaired memory and balance. | epa.govcdc.gov |
| Inhalation | Rat | Incoordination, narcosis, respiratory paralysis, hyperactivity. | nih.gov | |
| Oral | Rat, Mouse | CNS depression (incoordination, prostration, coma), mortality at high doses. | cdc.govnih.gov | |
| Chronic | Inhalation | Human | CNS effects (headache, dizziness, fatigue, tremors), respiratory impairment, cardiovascular and kidney effects. | epa.gov |
| Inhalation | Rat | Decreased motor performance, adaptive changes in the liver. | oecd.orgnih.gov | |
| Oral | Rat, Mouse | Decreased body weight, transient hyperactivity, reduced survival in male rats at high doses. | cdc.goveuropa.eu |
At the cellular level, xylene exposure triggers several response mechanisms.
Cytotoxicity : Studies on human lymphocytes have demonstrated that xylene can induce cytotoxicity. nih.gov This toxicity is linked to the lipophilic nature of xylenes, which allows them to interfere with the integrity of cell membranes. cdc.gov
Biotransformation : The primary pathway for xylene metabolism occurs in the liver via the cytochrome P450 (CYP450) monooxygenase system, particularly the CYP2E1 enzyme. oecd.orgresearchgate.netffhdj.com Xylene is oxidized to a corresponding toluic acid (methylbenzoic acid), which is then conjugated with glycine (B1666218) to form methylhippuric acid, the main metabolite excreted in urine. oecd.orgwikipedia.org This biotransformation is a detoxification process, converting xylene into a more water-soluble form for elimination. ffhdj.com
Oxidative Stress : Xylene metabolism can lead to the generation of reactive oxygen species (ROS). nih.gov Studies have shown that xylene exposure can induce oxidative stress, characterized by the depletion of glutathione (B108866) (a key antioxidant) and increased lipid peroxidation in human lymphocytes. nih.gov In vitro studies on human bronchial epithelial cells (BEAS-2B) showed that m-xylene exposure upregulated enzymes involved in the antioxidant defense system. researchgate.net
Apoptosis : High-level exposure to xylene has been shown to induce apoptosis (programmed cell death). researchgate.net This effect is thought to be linked to the production of oxidative intermediates during its metabolism. researchgate.net In vitro studies have confirmed that m-xylene exposure can induce markers of apoptosis in human bronchial epithelial cells. researchgate.net
Xylene exposure can affect multiple organ systems.
Neurological : The central nervous system is a primary target for xylene toxicity. nih.govcdc.gov
Respiratory : Inhalation of xylene can irritate the respiratory tract. epa.govnih.gov Acute exposure in humans is associated with throat pain and shortness of breath, while chronic occupational exposure can lead to impaired pulmonary function. nih.gov Animal studies have shown effects like decreased respiration, pulmonary edema, and inflammation. nih.gov
Cardiovascular : While human data are limited, some occupational studies involving mixed solvent exposure including xylene have reported increased heart palpitations and abnormal electrocardiograms. epa.gov
Renal : Kidney damage has been reported in humans and animals following xylene exposure, though typically at high levels. epa.govnj.gov Animal studies have noted adverse kidney effects from oral exposure. epa.gov
Gastrointestinal : Nausea, vomiting, and gastric discomfort are common symptoms of acute xylene exposure in humans. nih.gov
Hepatic : The liver is the main site of xylene metabolism and can be affected by exposure. nih.gov
The neurotoxic effects of xylenes are well-documented and are a primary concern for human health. epa.govcdc.gov These effects are attributed to the liposolubility of xylenes, which allows them to disrupt neuronal membranes and protein function. nih.gov
Acute inhalation exposure in humans can cause a range of CNS effects, from headache and dizziness at lower concentrations (~100 ppm) to impaired memory, slowed reaction time, and loss of balance at higher concentrations (200-500 ppm). nih.govcdc.gov Severe exposures can lead to confusion, loss of consciousness, and death. nih.govcdc.gov Animal studies have demonstrated similar dose-dependent neurotoxic effects, including impaired motor performance and learning deficits. cdc.gov Chronic exposure in workers has been linked to persistent symptoms like fatigue, memory problems, and incoordination. epa.govnj.gov
Interactive Data Table: Central Nervous System Effects of Xylene Inhalation
| Exposure Level (ppm) | Human Effects | Citation |
|---|---|---|
| 14 | Increased subjective reports of anxiety, forgetfulness, and inability to concentrate (chronic occupational exposure). | cdc.gov |
| 50 | Minimal subjective symptoms of intoxication, headache, fatigue, and dizziness (acute exposure to m-xylene). | cdc.gov |
| 100-200 | Nausea, headache, impaired short-term memory, slowed reaction time. | nih.govcdc.gov |
| 200-500 | Dizziness, weakness, irritability, vomiting. | nih.govwikipedia.org |
| ~700 | Dizziness, vertigo, vomiting (acute exposure). | nepc.gov.au |
| >10,000 (estimated) | Tremors, mental confusion, narcosis, respiratory failure, death. | cdc.gov |
The liver plays a central role in the detoxification of xylenes. nih.gov The process is primarily mediated by the cytochrome P450 enzyme system. oecd.org
Upon absorption, xylenes are transported to the liver, where enzymes, predominantly CYP2E1, oxidize one of the methyl groups. researchgate.netffhdj.com This reaction forms a methylbenzyl alcohol, which is further oxidized to a methylbenzoic acid (toluic acid). ffhdj.com This acid is then conjugated with the amino acid glycine to produce methylhippuric acid. wikipedia.org This final product is more water-soluble and is efficiently excreted from the body in the urine, serving as a reliable biomarker for xylene exposure. wikipedia.org Animal studies show that exposure to xylenes can induce a variety of hepatic enzymes and increase the liver's cytochrome P-450 content, which are adaptive responses to chemical exposure. nih.gov High-level acute exposure, however, can lead to transiently elevated serum transaminase levels, indicating potential liver toxicity. nih.gov
Evidence from animal studies suggests that xylenes can cause developmental and reproductive toxicity, generally at exposure levels that also cause toxicity in the mother. epa.govcdc.gov Human studies are often confounded by concurrent exposure to other chemicals. cdc.gov
In animal inhalation studies, developmental effects observed include delayed skeletal ossification, reduced fetal body weight, and an increased incidence of skeletal variations. epa.govcdc.govca.gov For example, exposing pregnant rats to o-xylene (B151617), m-xylene, or p-xylene (B151628) at concentrations of 700 ppm resulted in an increased incidence of weight-retarded fetuses. nepc.gov.au In some studies, developmental toxicity, such as a slight decrease in fetal weight, was observed at 500 ppm in the absence of maternal toxicity. ca.govsanei.or.jp Postnatal studies have found that gestational exposure to m-xylene (at 500 ppm) can lead to impaired motor performance in rat pups. cdc.gov Oral exposure in mice to high doses of mixed xylene has been associated with cleft palate. nih.gov There is currently no clear evidence of reproductive effects, such as impacts on fertility, in rats exposed to 500 ppm of xylene. cdc.gov
Hepatic Metabolism and Detoxification
Inhalation Exposure Studies
Inhalation represents a primary route of human exposure to xylene isomers. Studies involving human volunteers and animals have identified the respiratory tract and central nervous system as principal targets. Acute, short-term exposure in humans to mixed xylene vapor at concentrations as low as 50-100 ppm can lead to irritation of the eyes, nose, and throat. cdc.govsafeworkaustralia.gov.au Neurological effects are also prominent, with volunteers reporting symptoms such as dizziness, headache, and lightheadedness. cdc.govsafeworkaustralia.gov.auepa.gov More objective measures have revealed that acute inhalation can impair short-term memory, reaction time, and body balance. cdc.govnih.gov
Chronic inhalation exposure, often assessed in occupational settings, can lead to more persistent central nervous system effects, including fatigue, tremors, and incoordination. epa.gov A study of workers exposed to a geometric mean time-weighted average concentration of 14 ppm mixed xylenes reported a significant increase in subjective symptoms, including anxiety, forgetfulness, and difficulty concentrating, alongside nose and throat irritation. cdc.govnih.gov
Animal studies corroborate these findings, demonstrating that high concentrations can cause severe respiratory effects, including labored breathing, lung congestion, and pulmonary hemorrhages. cdc.govnih.gov Research on rats exposed to 100 ppm of m-xylene revealed mild neurologic deficits. epa.gov
Table 1: Summary of Human Inhalation Exposure Studies for Xylenes
| Exposure Concentration | Duration | Observed Effects | Reference(s) |
| 50 ppm (m-xylene) | Acute | Mild neurological effects (headache, dizziness), respiratory irritation. | cdc.gov |
| 100 ppm (mixed xylene) | 8 hours (estimated satisfactory level) | Level considered satisfactory by a majority of subjects for an 8-hour workday. | safeworkaustralia.gov.au |
| 14 ppm (mixed xylene) | Chronic (avg. 7 years) | Subjective respiratory and neurological symptoms. | cdc.govnih.gov |
| 200 ppm (mixed xylene) | 3-5 minutes | Irritation of eyes, nose, and throat. | safeworkaustralia.gov.au |
| 230 ppm (mixed xylene) | 15 minutes | Slight lightheadedness reported in one of seven subjects. | safeworkaustralia.gov.au |
Oral Exposure Studies
While specific data on human oral exposure to 4-ethyl-m-xylene is limited, animal studies provide critical insights into its potential toxicity. epa.gov The compound is classified as "Acute toxicity - Oral, Category 4," indicating it is harmful if swallowed. guidechem.com
Toxicological studies in animals have shown that repeated oral administration of mixed xylenes can lead to adverse health outcomes. In rats and mice, doses generally exceeding 500-800 mg/kg per day have been associated with decreased body weight and increased mortality. epa.gov At high single doses (e.g., ≥4,000 mg/kg), xylenes can produce nervous system effects such as tremors, lethargy, and hyperactivity. cdc.gov A chronic study in mice identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 714 mg/kg-day for transient hyperactivity. ornl.gov Developmental effects, including cleft palate, have been observed in animal studies, but typically at doses that also cause maternal toxicity. cdc.govepa.gov
Table 2: Selected Oral Exposure Studies in Animals for Xylenes
| Species | Dosage | Duration | Key Findings | Reference(s) |
| Rats | >500-800 mg/kg/day | Subchronic | Decreased body weight, increased mortality. | epa.gov |
| Rats | 250 mg/kg/day | 103 weeks | No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity. | europa.eu |
| Rats | 750 mg/kg/day | 90 days | Significantly decreased body weight in males. | europa.eu |
| Mice | 714 mg/kg/day | Chronic | Transient hyperactivity (LOAEL). | ornl.gov |
Toxicokinetics and Biotransformation
The body processes xylenes through a series of steps involving absorption into the bloodstream, distribution to various tissues, metabolic conversion (biotransformation), and ultimately, excretion. epa.gov
Absorption, Distribution, Metabolism, and Excretion
Xylenes are rapidly absorbed following both inhalation and oral exposure. epa.gov Studies on inhaled m-xylene show that about 60% of the compound is retained in the lungs. researchgate.net After oral administration in rats, peak blood concentrations were observed within 4 to 6 hours. epa.gov
Once absorbed, xylenes are distributed throughout the body. Due to their lipophilic nature, they tend to accumulate in lipid-rich tissues such as body fat, as well as in organs with high blood flow like the liver and kidneys. nih.gov Elimination from the body is relatively rapid for the portion in the blood and most tissues, characterized by a two-phase process: a quick initial phase with a half-life of about one hour, followed by a slower phase with a half-life of approximately 20 hours. nih.goviarc.friarc.fr However, removal from adipose tissue is significantly slower. researchgate.netiarc.fr The primary route of excretion is via the kidneys, with metabolites eliminated in the urine. researchgate.netnih.gov A smaller portion, around 4-5%, is exhaled unchanged. researchgate.netiarc.fr
Role of Xenobiotic Metabolizing Enzymes (XME)
The biotransformation of xylenes is mediated by xenobiotic-metabolizing enzymes (XMEs), primarily located in the liver. up.ptd-nb.info This process is divided into phases. Phase I reactions introduce polar groups into the xylene molecule, and this is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org Specifically, enzymes such as CYP2E1 and CYP2B1 are involved in the initial oxidation of one of the methyl groups on the xylene ring. nih.govhsl.gov.uk Studies have shown that m-xylene can induce the activity of these enzymes. nih.govnih.gov
Following Phase I, the modified compound undergoes a Phase II reaction, where it is conjugated with an endogenous molecule to further increase its water solubility and facilitate its excretion from the body. wikipedia.org
Metabolite Identification (e.g., Methylhippuric Acid)
The metabolic pathway for m-xylene is well-defined. The initial step, catalyzed by CYP enzymes, involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol, which is then further oxidized to 3-methylbenzoic acid (m-toluic acid). nih.gov This acid then undergoes a Phase II conjugation reaction with the amino acid glycine to form 3-methylhippuric acid. nih.govrupahealth.com
This final product, methylhippuric acid, is the principal metabolite, accounting for over 95% of the absorbed m-xylene dose that is excreted in the urine. researchgate.netnih.gov Due to its prevalence, urinary methylhippuric acid is widely used as a reliable biomarker for assessing occupational and environmental exposure to xylenes. hsl.gov.ukrupahealth.com A minor metabolic pathway involves ring oxidation, leading to the formation of phenols, such as 2,4-dimethylphenol (B51704) from m-xylene. researchgate.netnih.govnih.gov
Table 3: Major and Minor Metabolites of m-Xylene
| Metabolite | Percentage of Excreted Dose | Metabolic Pathway | Reference(s) |
| m-Methylhippuric Acid | >95% | Major: Side-chain oxidation followed by glycine conjugation. | researchgate.netnih.govnih.gov |
| 2,4-Dimethylphenol | ~2.5% | Minor: Ring oxidation. | researchgate.netnih.gov |
Occupational and Environmental Exposure Assessments
Human exposure to this compound occurs within the broader context of exposure to mixed xylenes from various sources. Xylenes are released into the environment from both industrial and commercial activities. epa.gov Major sources include fugitive emissions from petroleum refineries and chemical plants, automobile exhaust, and the volatilization of solvents used in paints, lacquers, inks, and adhesives. epa.govd-nb.info
Occupational exposure is a significant concern for certain professions. Workers in industries that use xylene as a solvent, such as painters, vehicle mechanics, shoemakers, and laboratory technicians (particularly in histology), are at a higher risk of exposure. nih.govnih.gov Exposure in these settings occurs primarily through inhalation of vapors and, to a lesser extent, through dermal contact. hsl.gov.uk
Environmental exposure for the general population can occur from breathing contaminated air, especially in urban areas where ambient concentrations have been measured. epa.gov Other potential sources include contaminated drinking water and soil, often resulting from leaks in underground fuel storage tanks. d-nb.infonih.gov The presence of xylene metabolites, such as methylhippuric acid, in the urine of the general population confirms widespread, low-level exposure. d-nb.info The level of these metabolites in urine is the primary tool for biological monitoring to assess the extent of an individual's exposure. hsl.gov.uk
Exposure Sources and Pathways
Humans can be exposed to this compound, a component of mixed xylenes, through various environmental and occupational sources. The primary routes of exposure are inhalation, dermal contact, and ingestion. epa.govinchem.orgilo.org
Industrial and Commercial Sources:
Production and Use: this compound is a component of mixed xylenes, which are major commodity chemicals produced from petroleum. nih.govtrc.govt.nz They are extensively used as solvents in paints, varnishes, lacquers, thinners, inks, and pesticides. epa.govnih.govscbt.com Industrial processes involving these products, such as in the paint industry, can lead to occupational exposure. iarc.fr
Petroleum Industry: It is a natural component of petroleum and coal tar. trc.govt.nziarc.fr Emissions can occur from petroleum refineries, storage facilities, and service stations. nih.govwww.qld.gov.aucdc.gov
Automobile Emissions: Vehicle exhaust is a significant source of xylene release into the atmosphere. nih.govwww.qld.gov.aucdc.gov
Environmental and Consumer Sources:
Air: Inhalation of contaminated air is a primary exposure pathway. epa.govnih.gov Indoor air levels can be higher than outdoor levels, particularly in buildings with poor ventilation, due to the use of consumer products containing xylenes. epa.govepa.gov Outdoor air concentrations are influenced by industrial emissions and vehicle exhaust. www.qld.gov.aucdc.gov
Water: Contamination of drinking water can occur, although levels are generally low. epa.gov
Soil: Spills and improper disposal of products containing xylenes can contaminate soil. cdc.gov
Consumer Products: A variety of consumer products contain xylenes, including gasoline, paints, varnishes, shellacs, rust preventives, and some synthetic fragrances. epa.govepa.gov Cigarette smoke also contains xylenes. epa.gov
Exposure Pathways:
Inhalation: Breathing in vapors is the most common route of exposure. epa.gov The lungs rapidly absorb xylenes from the air. epa.gov
Dermal Contact: Skin contact with liquid xylenes or products containing them can lead to absorption. epa.govinchem.org The substance can defat the skin, potentially causing dryness or cracking with repeated exposure. inchem.orgilo.org
Ingestion: Swallowing contaminated food or water is a less common but possible route of exposure. epa.gov Xylene is rapidly and completely absorbed after ingestion. epa.gov
Air Quality Monitoring and Ambient Concentrations
Monitoring of volatile organic compounds (VOCs), including xylenes, is conducted in various environments to assess air quality. This compound is typically measured as part of the total xylene or BTEX (Benzene, Toluene (B28343), Ethylbenzene (B125841), and Xylene) group. www.qld.gov.auwww.gov.je
Monitoring Techniques:
Gas Chromatography (GC): Air samples are often collected using methods like activated carbon tubes and then analyzed in a laboratory using a gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC/MS). researchgate.net
Differential Optical Absorption Spectroscopy (DOAS): This instrumentation is used for measuring levels of benzene (B151609), toluene, xylenes, and formaldehyde. www.qld.gov.au
Photoionization Detectors (PID): Portable detectors can be used for real-time monitoring of BTEX concentrations. soeagra.com
Passive Diffusion Tubes: These are used for long-term monitoring at various sites, with subsequent laboratory analysis. www.gov.je
Ambient Concentrations: Ambient air concentrations of xylenes can vary significantly depending on the location and proximity to sources.
Urban and Industrial Areas: Motor vehicle emissions are a predominant source of xylenes in urban air. www.qld.gov.au Studies in various cities have reported a range of concentrations.
In a study in Bangkok, Thailand, the average concentrations of m,p-xylene (B1169843) and o-xylene were 11.0 µg/m³ and 3.7 µg/m³, respectively. researchgate.net
A study in Firozabad, India, found average xylene concentrations of 0.294 ppm. soeagra.com
Near petrochemical industrial areas in Yokohama, Japan, high concentrations of BTEX were observed, with strong diurnal variations. nih.gov
In urban areas of the United States, ambient air concentrations of mixed xylenes have been reported to range from 0.003 to 0.38 mg/m³. epa.gov
Indoor Air: Indoor levels of xylenes can be higher than outdoor levels, with one study reporting concentrations of m- and p-xylene ranging from 0.010 to 0.047 mg/m³. epa.gov
Occupational Settings: In workplaces where xylenes are used, such as petrochemical depots, concentrations can be significantly higher. One study at a depot in South Africa measured average xylene concentrations ranging from 1372 ppm to 1584 ppm, far exceeding occupational exposure limits. wits.ac.za
The following table provides a summary of reported ambient air concentrations of xylenes from various studies.
Interactive Data Table: Ambient Xylene Concentrations
| Location | Compound(s) | Average Concentration | Concentration Range | Source(s) |
| Bangkok, Thailand | m,p-Xylene | 11.0 µg/m³ | - | researchgate.net |
| Bangkok, Thailand | o-Xylene | 3.7 µg/m³ | - | researchgate.net |
| Firozabad, India | Xylene | 0.294 ppm | - | soeagra.com |
| Urban US Areas | Mixed Xylenes | - | 0.003 - 0.38 mg/m³ | epa.gov |
| Indoor Air (US study) | m- and p-Xylene | - | 0.010 - 0.047 mg/m³ | epa.gov |
| Petrochemical Depot, South Africa | Xylene | - | 1372 - 1584 ppm | wits.ac.za |
Risk Assessment and Health Guidelines
Non-Carcinogenic Health Effects:
The primary health effects of acute (short-term) inhalation exposure to mixed xylenes are irritation of the eyes, nose, and throat, as well as neurological effects such as headache, dizziness, and nausea. epa.govnih.gov
Chronic (long-term) exposure can lead to more severe central nervous system effects, including fatigue, tremors, and incoordination. epa.gov
The Hazard Quotient (HQ) is used to assess non-carcinogenic risk. An HQ greater than 1 suggests a potential for adverse health effects. mdpi.com Studies in high-exposure occupational settings have shown HQs for xylenes significantly exceeding this threshold. wits.ac.za
Carcinogenicity:
The U.S. Environmental Protection Agency (EPA) has classified mixed xylenes as Group D, not classifiable as to human carcinogenicity. epa.gov
The International Agency for Research on Cancer (IARC) has classified xylenes as Group 3, not classifiable as to their carcinogenicity to humans. osha.gov
Health Guidelines and Occupational Exposure Limits: Various national and international organizations have established guidelines and exposure limits for mixed xylenes in both occupational and ambient settings. These are typically expressed as a Time-Weighted Average (TWA) over an 8-hour workday, a Short-Term Exposure Limit (STEL) for 15-minute exposures, or as ambient air quality standards.
The following table summarizes some of the key health guidelines and occupational exposure limits for xylenes.
Interactive Data Table: Xylene Health Guidelines and Occupational Exposure Limits
| Organization | Guideline/Limit | Value | Notes | Source(s) |
| OSHA (PEL) | 8-hour TWA | 100 ppm (435 mg/m³) | Permissible Exposure Limit | osha.gov |
| ACGIH (TLV) | 8-hour TWA | 20 ppm | Threshold Limit Value - 2021 | osha.gov |
| ACGIH (TLV) | STEL | 150 ppm | Threshold Limit Value | inchem.org |
| NIOSH (REL) | 10-hour TWA | 100 ppm (435 mg/m³) | Recommended Exposure Limit | osha.gov |
| NIOSH (REL) | STEL | 150 ppm (655 mg/m³) | Recommended Exposure Limit | osha.gov |
| Queensland, Australia (EPP Air) | 24-hour average | 0.25 ppm | Ambient Air Quality Objective | www.qld.gov.au |
| Queensland, Australia (EPP Air) | 1-year average | 0.2 ppm | Ambient Air Quality Objective | www.qld.gov.au |
| New Zealand (MfE - former recommendation) | 1-hour average | 1000 µg/m³ | Recommended Guideline Value | trc.govt.nz |
It is important to note that these limits are for mixed xylenes and are intended to protect workers and the general public from the known health effects. nih.govosha.gov
Analytical Chemistry Methodologies
Chromatographic Techniques for Quantitative Determination
Chromatographic methods are fundamental for separating 4-Ethyl-m-xylene from complex mixtures, such as environmental samples or petroleum products, enabling its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound. mdpi.com In this method, the compound is first separated from other components in a sample based on its volatility and interaction with a stationary phase within a GC column. mdpi.com Following separation, the analyte enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). mdpi.com This process provides a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification of this compound. spectrabase.com
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]+) would be observed at an m/z corresponding to its molecular weight (134.22 g/mol ). spectrabase.com Key fragment ions are also observed, which aid in its structural confirmation.
Table 1: Characteristic GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C10H14 | spectrabase.com |
| Molecular Weight | 134.22 g/mol | spectrabase.com |
| CAS Registry Number | 874-41-9 | spectrabase.com |
| m/z Top Peak | 119 | nih.gov |
| m/z 2nd Highest | 134 | nih.gov |
Note: The table presents data for a xylene isomer and is representative of the type of data obtained from GC-MS analysis.
The use of two different columns with varying liquid phases can enhance the separation and identification accuracy for complex mixtures of organic solvents, including xylene isomers. shimadzu.com GC-MS is not only used for identification but also for quantification, especially at low levels, such as in drinking water analysis where headspace trap techniques can be employed to improve detection limits. gcms.cz
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique for the quantitative analysis of hydrocarbons, including this compound. amecj.comtrisakti.ac.id In GC-FID, after the separation of components on the GC column, the eluted compounds are burned in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive detector for organic compounds. trisakti.ac.id
GC-FID is frequently employed for monitoring BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes) compounds in various matrices, such as ambient air and urine. amecj.comscielo.br While extremely sensitive for quantification, GC-FID does not provide structural information like a mass spectrometer. Therefore, identification is based on comparing the retention time of the analyte peak with that of a known standard analyzed under the same conditions. asmarya.edu.ly It's important to note that some stationary phases may not be able to separate m-xylene (B151644) from p-xylene (B151628), requiring careful column selection. trisakti.ac.id
Optimizing analytical parameters is crucial for achieving accurate and reliable results in the chromatographic analysis of this compound. Key parameters for both GC-MS and GC-FID methods include the selection of the GC column, temperature programming, carrier gas flow rate, and injector settings. mdpi.comresearchgate.net
For headspace analysis, the equilibrium temperature and time are critical factors that affect the concentration of the analyte in the vapor phase, thereby influencing sensitivity. researchgate.net For instance, in a study optimizing BTEX analysis, an equilibrium temperature of 60°C and an equilibrium time of 5 minutes were found to be optimal. researchgate.net The GC oven temperature program is also tailored to ensure sufficient separation of isomers and other compounds in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest. asmarya.edu.ly For example, a program could start at 50°C, hold for several minutes, and then increase at a rate of 15°C per minute to 170°C. researchgate.net The choice of carrier gas, typically helium or nitrogen, and its flow rate also significantly impacts the separation efficiency. asmarya.edu.lyresearchgate.net
The accuracy of quantitative environmental monitoring for compounds like this compound is contingent upon the availability and use of high-quality reference standards. Certified Reference Materials (CRMs) are essential for calibrating analytical instruments, validating methods, and ensuring the quality control of measurements. nih.gov
For environmental analysis of BTEX compounds, which include this compound, CRMs are often prepared as solutions in a solvent like methanol (B129727) or as pressurized gas mixtures. researchgate.netnih.gov The development of these standards involves precise gravimetric preparation and verification of the concentration and purity of each component. researchgate.net The stability and homogeneity of these reference materials are rigorously tested to ensure their reliability over time. nih.gov These standards are crucial for laboratories involved in air and water quality monitoring, allowing for traceable and comparable results across different locations and times. researchgate.netnih.gov
Optimization of Analytical Parameters and Conditions
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of this compound. spectrabase.com Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct information about the chemical environment of the atoms in the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, and the methyl (-CH₃) protons of both the ethyl and xylene moieties. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) provide information about neighboring protons.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. uoi.gr Due to the molecule's asymmetry, this compound is expected to show ten distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms. The chemical shifts of these signals are indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, substituted). For instance, m-xylene itself shows four distinct signals in its ¹³C NMR spectrum due to its symmetry. brainly.com The addition of the ethyl group at the 4-position breaks this symmetry, leading to more signals.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity (for ¹H) |
|---|---|---|
| Aromatic Protons | ~6.8 - 7.1 | Multiplets |
| Methylene Protons (-CH₂-) | ~2.6 | Quartet |
| Xylene Methyl Protons (-CH₃) | ~2.2 - 2.3 | Singlets |
| Ethyl Methyl Protons (-CH₃) | ~1.2 | Triplet |
| Aromatic Carbons (C) | ~126 - 140 | N/A |
| Methylene Carbon (-CH₂-) | ~25 - 30 | N/A |
Note: This table provides predicted values based on general principles of NMR spectroscopy for similar aromatic compounds. Actual values may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy (Transmission and Vapor Phase)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. specac.com Organic molecules absorb infrared radiation, which causes the bonds between atoms to vibrate at specific frequencies. vscht.cz These absorptions provide valuable information about the molecule's structure. specac.comvscht.cz For aromatic compounds like this compound, IR spectroscopy can identify characteristic C-H and C-C bond vibrations within the benzene (B151609) ring and its alkyl substituents. vscht.cz Spectra can be measured in different phases; transmission (condensed phase) and vapor phase spectra are commonly used. spectrabase.comnist.gov While often similar, vapor-phase spectra may show finer details compared to condensed-phase measurements. sryahwapublications.com
The transmission IR spectrum of this compound displays several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The aliphatic C-H stretching from the ethyl and methyl groups occurs at frequencies just below 3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz
The vapor phase IR spectrum provides complementary data. The fundamental vibrational modes for xylene isomers can be assigned based on vapor-phase infrared spectra. sryahwapublications.com
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Source |
| 3100-3000 | Aromatic C-H Stretch | vscht.cz |
| <3000 | Aliphatic C-H Stretch | vscht.cz |
| 1600-1400 | Aromatic C=C Ring Stretch | vscht.cz |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for structural elucidation. It is particularly effective in distinguishing between structural isomers, such as the different isomers of xylene. buffalostate.eduresearchgate.net The technique involves irradiating a sample with a monochromatic laser and analyzing the scattered light. Inelastic scattering, known as the Raman effect, provides information about the vibrational modes of the molecule.
For xylene isomers, Raman spectroscopy can identify unique spectral peaks that allow for their individual identification within a mixture. buffalostate.eduresearchgate.net For example, m-xylene has distinctive peaks in its Raman spectrum that are not present in the spectra of o-xylene (B151617) or p-xylene. researchgate.net Studies have utilized Raman spectroscopy to analyze the intermolecular interactions of m-xylene in various solutions by observing shifts in characteristic spectral lines, such as the band near 995 cm⁻¹. sryahwapublications.com Spectra for this compound are available in public databases. spectrabase.comchemicalbook.com
Table 2: Characteristic Raman Shifts for m-Xylene Isomers
| Wavenumber (cm⁻¹) | Description | Source |
| 730 | Unique peak for m-xylene | researchgate.net |
| 995.2 | Studied for intermolecular interactions | sryahwapublications.com |
| 1004 | Unique peak for m-xylene | researchgate.net |
| 1253 | Unique peak for m-xylene | researchgate.net |
| 1385 | Common peak in all xylene isomers | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. spectrabase.comspectrabase.com For organic compounds like this compound, electron ionization (EI) is a common method. In this process, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting pattern of charged fragments is characteristic of the original molecule's structure.
The mass spectrum of this compound, which has a molecular weight of approximately 134.22 g/mol , shows a molecular ion peak (M⁺) at an m/z of 134. nist.gov The most abundant peak (base peak) in the spectrum is typically observed at m/z 119. This corresponds to the loss of a methyl group (CH₃), a common fragmentation pathway for ethyl-substituted benzene rings, leading to the formation of a stable benzylic cation. Another significant peak appears at m/z 91, which is characteristic of the tropylium (B1234903) ion, formed through rearrangement and fragmentation. nih.gov The NIST Chemistry WebBook and SpectraBase provide mass spectral data for this compound. spectrabase.comspectrabase.comnist.gov
Table 3: Principal Mass Spectral Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Abundance | Source |
| 134 | Molecular Ion [M]⁺ | High | nist.govnih.gov |
| 119 | [M-CH₃]⁺ | Base Peak (Highest) | nih.gov |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High | nih.gov |
Computational Chemistry and Modeling of 4 Ethyl M Xylene
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like 4-ethyl-m-xylene at an atomic level. Through quantum chemical calculations and molecular simulations, researchers can gain insights into molecular interactions, reaction mechanisms, and adsorption behaviors that are often difficult to probe experimentally.
Q & A
Basic Research Questions
Q. What are the key experimental methods for synthesizing 4-Ethyl-m-xylene, and how do reaction conditions influence yield?
- Methodology : Use Friedel-Crafts alkylation with ethyl chloride and m-xylene, catalyzed by AlCl₃. Optimize temperature (80–120°C) and molar ratios (1:1.5 for ethyl chloride to m-xylene) to maximize yield . Monitor via GC-MS for intermediate products and purity.
- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant variables (e.g., temperature vs. catalyst loading) .
Q. How can researchers characterize the physical properties of this compound (e.g., density, boiling point) with high accuracy?
- Methodology : Employ gas-liquid chromatography (GLC) for boiling point determination and densitometry for liquid-phase measurements. Cross-validate with Helmholtz energy-based equations of state (EoS) for thermodynamic consistency .
- Data Sources : Reference NIST Chemistry WebBook for validated thermophysical data (uncertainty: ±0.5% for vapor pressure, ±1.0% for heat capacity) .
Q. What are the solubility and reactivity profiles of this compound in polar vs. non-polar solvents?
- Experimental Design : Conduct batch solubility tests in hexane, toluene, and ethanol at 25°C. Use UV-Vis spectroscopy to track reactivity with bromine under controlled light exposure.
- Contradiction Handling : If discrepancies arise between experimental and literature values, apply error propagation analysis to identify systemic vs. random errors (e.g., calibration drift in spectroscopy) .
Advanced Research Questions
Q. How can researchers model the thermodynamic behavior of this compound in mixed hydrocarbon systems?
- Methodology : Develop Helmholtz energy EoS incorporating binary interaction parameters for mixtures (e.g., with o-xylene or ethylbenzene). Validate against high-pressure vapor-liquid equilibrium (VLE) data .
- Challenges : Address uncertainties in critical regions (>5% error) by integrating Monte Carlo simulations for error estimation .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound synthesis?
- Approach : Perform meta-analysis of published catalytic yields (e.g., AlCl₃ vs. zeolites). Use t-tests to compare means and identify outliers.
- Case Study : If one study reports 85% yield with AlCl₃ while another shows 70%, assess differences in reaction time, purity of reagents, or quenching methods .
Q. How does this compound interact with oxygen-dependent enzymes in biocatalytic applications?
- Experimental Design : Use molecular dynamics (MD) simulations to study enzyme-substrate binding at gas-liquid interfaces. Validate with stopped-flow kinetics under varying O₂ partial pressures .
- Data Interpretation : Correlate enzyme stability (via circular dichroism) with catalytic turnover rates. Address interfacial effects by comparing bulk vs. microdroplet reactivity .
Q. What advanced statistical methods are suitable for analyzing environmental degradation data of this compound?
- Methodology : Apply principal component analysis (PCA) to multivariate datasets (e.g., pH, temperature, microbial activity). Use linear mixed-effects models to account for temporal autocorrelation in biodegradation studies .
- Contradiction Management : If field data conflicts with lab results, conduct sensitivity analysis to isolate variables (e.g., soil organic content vs. microbial diversity) .
Data Presentation and Validation
Q. How should researchers present conflicting spectroscopic data for this compound in publications?
- Guidelines : Use error bars and confidence intervals in graphs. Provide raw data in appendices with metadata (e.g., instrument calibration dates). Compare with NIST reference spectra .
- Ethical Note : Disclose all methodological limitations (e.g., signal-to-noise ratios in NMR) to avoid misinterpretation .
Q. What criteria define a robust research question for studying this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
